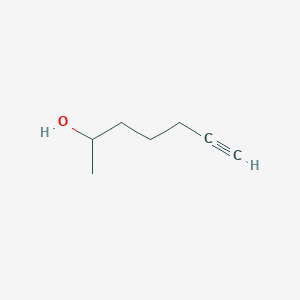

6-Heptyn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Heptyn-1-ol” is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular formula for “6-Heptyn-1-ol” is C7H12O, with a molecular weight of 112.17 . For “2-Heptyn-1-ol”, the molecular formula is also C7H12O .Physical And Chemical Properties Analysis

“6-Heptyn-1-ol” is a liquid at room temperature. It has a density of 0.9±0.1 g/cm³. Its boiling point is 174.3±23.0 °C at 760 mmHg. It has a flash point of 92.8±14.9 °C .Applications De Recherche Scientifique

Peroxyl-Radical-Scavenging Activity

6-Heptyn-2-ol exhibits significant peroxyl-radical-scavenging activity, as found in a study by Stobiecka et al. (2016). This activity is comparable to linalool, a prominent antioxidant among monoterpene alcohols. The study used fluorimetric and colorimetric assays to evaluate this property, highlighting the compound's potential as an antioxidant in various applications (Stobiecka et al., 2016).

Enzyme-Catalyzed Lactonization

Henkel et al. (1994) synthesized (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide through an enzyme-catalyzed enantioselective lactonization process. This methodology underscores the use of 6-heptyn-2-ol derivatives in precise, enzyme-driven chemical syntheses, useful in creating specific, high-purity chemical products (Henkel et al., 1994).

Alarm Pheromone in Formica Species

Duffield et al. (1977) identified 6-Methyl-5-hepten-2-ol as a component in the mandibular gland secretions of Formica species, functioning as an alarm pheromone. This discovery highlights the role of such compounds in biological communication and could be relevant for studying insect behavior or developing pest control strategies (Duffield et al., 1977).

Anti-HIV Activity of HEPT Derivatives

The anti-HIV activity of 1-[2-hydroxyethoxy-methyl]-6-(phenylthio) thymine (HEPT) derivatives, which include structures related to 6-heptyn-2-ol, was analyzed using neural networks in a study by Douali et al. (2003). This research contributes to understanding the molecular interactions and efficacy of these compounds against HIV-1, showcasing the medicinal chemistry applications of such derivatives (Douali et al., 2003).

Biocatalysis in Organic Chemistry

Klempier et al. (1990) demonstrated the use of 6-heptyn-2-ol derivatives in biocatalysis, particularly in the synthesis of chiral cyclobutane and -pentane systems. This study highlights the role of such compounds in facilitating enantioselective reactions, a critical aspect of modern organic synthesis (Klempier et al., 1990).

Safety and Hazards

Propriétés

IUPAC Name |

hept-6-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVYQHRAOICJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Heptyn-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

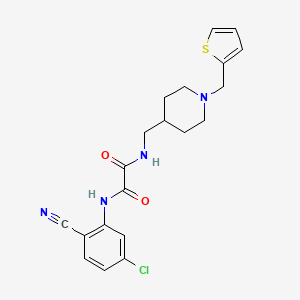

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)

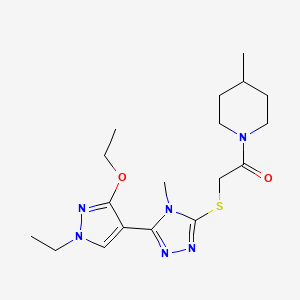

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

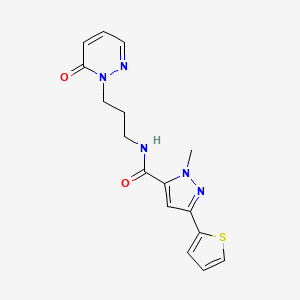

![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)

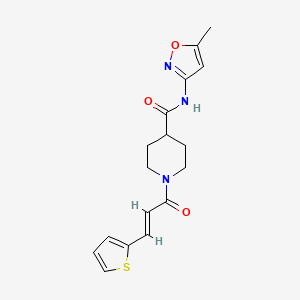

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)